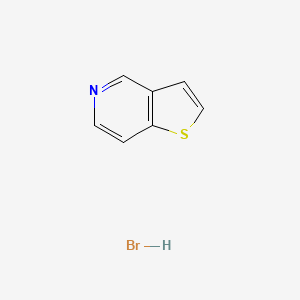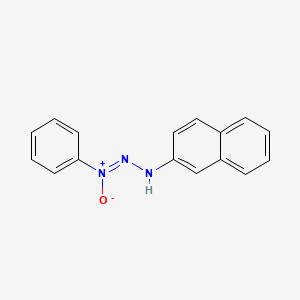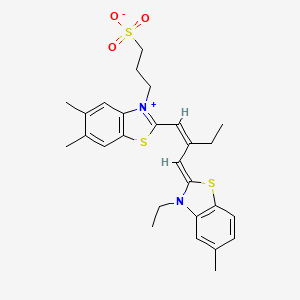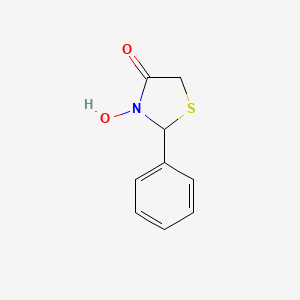
Disodium 1-(1,3-dimethylbutyl) 2-sulphonatosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 1-(1,3-dimethylbutyl) 2-sulphonatosuccinate is a chemical compound with the molecular formula C10H16O7S.2Na and a molecular weight of 326.274 g/mol . It is known for its unique structural properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-(1,3-dimethylbutyl) 2-sulphonatosuccinate typically involves the esterification of butanedioic acid with 1,3-dimethylbutanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include:
Esterification: The reaction between butanedioic acid and 1,3-dimethylbutanol in the presence of a catalyst such as sulfuric acid.
Neutralization: The final step involves neutralizing the sulfonated ester with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production methods for this compound involve large-scale esterification and sulfonation processes, often carried out in batch reactors. The use of continuous flow reactors is also explored to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 1-(1,3-dimethylbutyl) 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted esters .
Applications De Recherche Scientifique
Disodium 1-(1,3-dimethylbutyl) 2-sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of detergents, cosmetics, and personal care products.
Mécanisme D'action
The mechanism of action of Disodium 1-(1,3-dimethylbutyl) 2-sulphonatosuccinate involves its ability to interact with molecular targets such as proteins and enzymes. The sulfonate group can form ionic bonds with positively charged amino acid residues, stabilizing the protein structure. Additionally, the ester group can participate in hydrophobic interactions, enhancing the compound’s emulsifying properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 1,4-bis(1,3-dimethylbutyl) sulphonatosuccinate: Similar in structure but with two sulfonate groups.
Disodium 1-(1,3-dimethylbutyl) 2-sulfonatosuccinate: A closely related compound with slight variations in the ester group.
Uniqueness
Disodium 1-(1,3-dimethylbutyl) 2-sulphonatosuccinate is unique due to its specific ester and sulfonate group arrangement, which imparts distinct chemical and physical properties. Its ability to act as both a surfactant and stabilizing agent makes it valuable in various applications .
Propriétés
Numéro CAS |
68797-49-9 |
|---|---|
Formule moléculaire |
C10H16Na2O7S |
Poids moléculaire |
326.28 g/mol |
Nom IUPAC |
disodium;4-(4-methylpentan-2-yloxy)-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C10H18O7S.2Na/c1-6(2)4-7(3)17-10(13)8(5-9(11)12)18(14,15)16;;/h6-8H,4-5H2,1-3H3,(H,11,12)(H,14,15,16);;/q;2*+1/p-2 |
Clé InChI |
IAJZJSNXALVKIK-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CC(C)OC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline](/img/structure/B14477250.png)


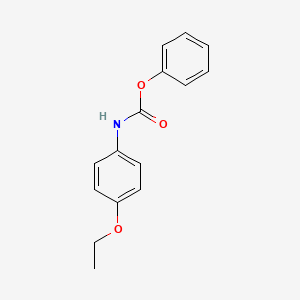



![2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol](/img/structure/B14477276.png)
